molecular formula C15H22N2O4S B1375810 Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate CAS No. 1369897-34-6

Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate

Cat. No. B1375810
CAS RN: 1369897-34-6
M. Wt: 326.4 g/mol
InChI Key: SWYBGWIBKLDLCP-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is a chemical compound with the molecular formula C11H16N2O4S . It has a molecular weight of 272.32 g/mol . The IUPAC name for this compound is ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O4S/c1-5-16-8(14)7-6-12-9(18-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) . The canonical SMILES string is CCOC(=O)C1=CN=C(S1)NC(=O)OC©©C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.32 g/mol . It is a solid at room temperature . The storage temperature is recommended to be between 2-8°C .

Scientific Research Applications

Structural Analysis and Molecular Interactions

The compound Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, which is structurally related to the specified compound, was studied for its molecular structure and interactions. These molecules associate via hydrogen-bonded dimers, involving N—H⋯N and N—H⋯O interactions, highlighting the compound's potential in structural chemistry and molecular interaction studies (Lynch & Mcclenaghan, 2004).

Synthesis and Characterization

A new azo-Schiff base Ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and characterized, showing potential in organic synthesis and chemical characterization (Menati, Mir, & Notash, 2020).

Role in Peptide Isomerization

The compound was involved in synthetic studies on bacitracin, demonstrating its role in the isomerization of amino acid components of thiazoline peptides. This suggests its significance in peptide chemistry and pharmaceutical research (Hirotsu, Shiba, & Kaneko, 1970).

Anticancer Activity Studies

The compound was used as a building block in synthesizing new heterocycles, which were evaluated for anticancer activity against human cancer cell lines. This indicates its potential application in the development of anticancer therapeutics (Abdel-Motaal, Alanzy, & Asem, 2020).

Application in Organic Chemistry and Pharmaceutical Research

Several other studies have explored the use of related compounds in organic chemistry, pharmaceutical research, and the synthesis of complex molecular structures with potential biological activities. These include antimicrobial and antioxidant studies, the discovery of apoptosis-inducing agents, and the synthesis of various derivatives with potential therapeutic applications (Raghavendra et al., 2016), (Gad et al., 2020), (El-kerdawy et al., 1996).

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-20-12(18)9-7-6-8-10-11(9)16-13(22-10)17-14(19)21-15(2,3)4/h9H,5-8H2,1-4H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYBGWIBKLDLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1N=C(S2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856735
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate

CAS RN

1369897-34-6
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
Reactant of Route 6
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Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate

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